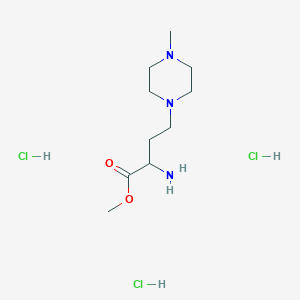
Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate, also known as BBTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBTM is a thiophene derivative that has a benzylbenzamido group attached to it. This compound has been synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into compounds with structural similarities, such as various thiophene derivatives, focuses on synthetic methodologies and the exploration of unique chemical properties. For instance, the synthesis of thiophene derivatives through reactions like the Gewald reaction indicates a broader interest in modifying thiophene scaffolds for diverse applications, ranging from materials science to pharmaceuticals (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011). Additionally, studies on the photodimerization of benzoxaphosphorines under sunlight provide insight into the stereochemical aspects of similar compounds, which could be relevant for designing molecules with specific optical or electronic properties (Nikolova, Vayssilov, Rodios, & Bojilova, 2002).
Antimicrobial Applications
Thiophene derivatives have been examined for their antimicrobial properties, indicating potential pharmaceutical applications. The synthesis of novel aromatic polyimides, including thiophene derivatives, and their evaluation against various microbial strains highlight the role of such compounds in developing new antimicrobial agents. These studies often focus on the structure-activity relationship, optimizing molecular structures for enhanced efficacy against bacteria and fungi (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Material Science and Polymer Chemistry
The applications extend into material science, where derivatives of thiophenes and related compounds are used in the synthesis of novel polymers and materials. The exploration of polyimides synthesized from various diamines, including thiophene-based structures, showcases the interest in utilizing such compounds for advanced materials with specific thermal and chemical resistance properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Catalysis and Organic Transformations
Investigations into palladium-catalyzed reactions of alkynylbenzamides, including studies on oxidative carbonylation, reveal the catalytic potential of thiophene-related compounds in facilitating complex organic transformations. These studies contribute to the development of new synthetic routes for functionalized organic molecules, highlighting the versatility of thiophene derivatives in organic synthesis (Mancuso, Ziccarelli, Armentano, Marino, Giofrè, & Gabriele, 2014).
Propriétés
IUPAC Name |
diethyl 5-[(4-benzylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5S/c1-4-30-24(28)20-16(3)21(25(29)31-5-2)32-23(20)26-22(27)19-13-11-18(12-14-19)15-17-9-7-6-8-10-17/h6-14H,4-5,15H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCLFOZNIZDSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimidine, 2-[(difluoromethyl)thio]-](/img/structure/B2664192.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2664193.png)
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2664197.png)

![2-(2-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2664202.png)







